N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide
Overview
Description
N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide, also known as MPTF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTF is a furanocarboxamide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain and is a target for Alzheimer's disease therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. This compound has also been shown to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide has several advantages for lab experiments, including its high purity levels, low toxicity, and easy synthesis method. However, this compound also has some limitations, including its limited solubility in water and potential for off-target effects.
Future Directions
Future research on N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide could focus on its potential therapeutic applications in other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies could explore the mechanism of action of this compound and its potential interactions with other drugs. Finally, research could focus on optimizing the synthesis method of this compound to improve yields and purity levels.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been extensively studied. Further research on this compound could lead to the development of novel therapies for various diseases.
Scientific Research Applications
N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
N-(3-methylphenyl)-N-propyloxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-9-16(13-7-4-6-12(2)11-13)15(17)14-8-5-10-18-14/h4,6-7,11,14H,3,5,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDQNCVYDXOMRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C)C(=O)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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